![molecular formula C6H6Cl2N2S B1358175 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine CAS No. 109414-76-8](/img/structure/B1358175.png)
4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine
Overview
Description
“4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine” is a compound with the empirical formula C6H6Cl2N2S . It is a halogenated heterocycle and is useful in organic synthesis . It has a molecular weight of 209.10 .
Synthesis Analysis
The synthesis of 4,6-dichloro-2-methylthio-5-nitro pyrimidine involves a four-step reaction process: nitrification, cyclization, methylation, and chlorination . The starting material is diethyl malonate, and the process involves the use of concentrated nitric acid or fuming nitric acid, thiourea, dimethyl sulfate, and phosphorus oxychloride .
Molecular Structure Analysis
The molecular structure of “4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine” can be represented by the SMILES string CSc1nc(Cl)c(C)c(Cl)n1
. The InChI representation is 1S/C6H6Cl2N2S/c1-3-4(7)9-6(11-2)10-5(3)8/h1-2H3
.
Chemical Reactions Analysis
“4,6-Dichloro-2-(methylthio)pyrimidine” reacts with (η 5 -C 5 H 5)Fe (CO) 2 to form monometallic and bimetallic complexes .
Physical And Chemical Properties Analysis
“4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine” is a solid with a melting point of 58-62 °C . It is classified as a combustible, corrosive hazardous material .
Scientific Research Applications
Nonlinear Optical Material
4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine (DCMSP) is synthesized from 4,6-dichloro-2-(methylthio)pyrimidine and studied for its potential as a third-order nonlinear optical material. It exhibits features suitable for nonlinear optical devices, such as optical limiting and optical switching. This is corroborated by detailed spectroscopic studies, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations (Murthy et al., 2019).
Synthesis of 2-Cyanopyrimidines
4,6-Dichloro-2-(methylthio)pyrimidine is a precursor in the synthesis of 2-cyanopyrimidines, which are useful compounds in various chemical reactions. The process includes multiple steps like chlorination and methoxylation, highlighting its versatility in synthetic chemistry (Kalogirou & Koutentis, 2019).
Antitumor Properties
This compound is used in the synthesis of pyrimidines with potential antitumor properties. The reactions with amines and sodium methoxide produce 4-amino-and 4-methoxy-6-chloropyrimidines, which are then studied for their antitumor characteristics (Grigoryan et al., 2008).
Fungicidal Properties
Derivatives synthesized from 4,6-dichloro-2-methylthiopyrimidine possess fungicidal properties. This illustrates its application in the field of agricultural chemicals and pest control (Тумкявичюс et al., 2013).
DNA Methylation Influence
Studies have shown that certain synthesized derivatives from 4,6-dichloro-2-(methylthio)pyrimidine have an influence on DNA methylation. This is significant for understanding their potential antitumor properties and their interaction with genetic material (Grigoryan et al., 2012).
Synthesis of 2'-Deoxyribonucleosides
4,6-Dichloro-2-(methylthio)pyrimidine is involved in the synthesis of various 2'-deoxyribonucleosides. These compounds are synthesized via a stereospecific sodium salt glycosylation procedure and have been tested for antiviral activity against certain viruses and tumor cells (Cottam et al., 1985).
Synthesis of Heteroarylpyrimidines
This compound is also utilized in the synthesis of 2-chloro-4,6-di(heteroaryl)pyrimidines, which are important intermediates in the development of various pharmaceuticals and agrochemicals. The method described for their preparation showcases the versatility of 4,6-dichloro-2-(methylthio)pyrimidine in organic synthesis (Strekowski et al., 1990).
Herbicide Intermediates
The compound is also an important intermediate in the synthesis of herbicides, like diclosulam. The synthesis process is notable for its facile reaction conditions, which makes it a valuable compound in agricultural chemical manufacturing (Li-li, 2007).
Safety and Hazards
This compound is considered hazardous and may form combustible dust concentrations in air . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Mode of Action
It’s known to react with (η 5 -c 5 h 5)fe (co) 2 to form monometallic and bimetallic complexes . This suggests that it may interact with its targets through complex formation, potentially altering their function.
Biochemical Pathways
Given its structural similarity to pyrimidine, it may potentially interfere with nucleotide synthesis or other pyrimidine-dependent processes .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unclear .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine interacts with its targets and its overall effectiveness . .
properties
IUPAC Name |
4,6-dichloro-5-methyl-2-methylsulfanylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2S/c1-3-4(7)9-6(11-2)10-5(3)8/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZPZWSEUHDAKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)SC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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